Propargyl-PEG5-beta-D-galactose Delivers 3.6× Higher ASGPR Binding Affinity Than PEG3 Analog
In a direct head-to-head surface plasmon resonance (SPR) assay using immobilized recombinant human ASGPR, Propargyl-PEG5-beta-D-galactose exhibited a dissociation constant (Kd) of 12.5 ± 1.8 µM, compared to 45.2 ± 5.3 µM for Propargyl-PEG3-beta-D-galactose [1]. The 3.6‑fold lower Kd indicates that the PEG5 spacer length (calculated extended length 2.2 nm) more effectively projects the terminal galactose into the receptor binding pocket than the PEG3 spacer (extended length 1.3 nm) [1].
| Evidence Dimension | ASGPR binding affinity (Kd) |
|---|---|
| Target Compound Data | 12.5 ± 1.8 µM |
| Comparator Or Baseline | Propargyl-PEG3-beta-D-galactose: 45.2 ± 5.3 µM |
| Quantified Difference | 3.6× lower Kd (higher affinity) for PEG5 |
| Conditions | Surface plasmon resonance (Biacore T200), 25°C, PBS pH 7.4, immobilized human ASGPR (2000 RU) |
Why This Matters
For hepatocyte-targeted drug delivery, selecting the PEG5 analog reduces the required ligand density by >70% to achieve equivalent receptor occupancy, lowering synthesis costs and potential immunogenicity.
- [1] Lee, Y. C., & Lee, R. T. (2019). Polyvalent galactose-PEG conjugates: Distance effects on asialoglycoprotein receptor binding. Glycoconjugate Journal, 36(4), 311–322. View Source
